Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Overview
Description
“Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate” is also known as “Methyl 6-(4-Cbz-aminophenyl)pyridine-2-carboxylate”. It has a molecular weight of 362.38 and a molecular formula of C21H18N2O4 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its IUPAC name is “methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate”. The structure includes a pyridine ring attached to a phenyl ring via an amide linkage .Physical and Chemical Properties Analysis
The compound has several notable properties. It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1. It has a rotatable bond count of 7 and a topological polar surface area of 77.5Ų. Its XLogP3 is 3.8 .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Redda et al. (1992) explored the synthesis of methyl-substituted phenyl(pyridyl)carbonylamino-1,2,3,6-tetrahydropyridines, demonstrating their potential as anti-inflammatory and analgesic agents. This research highlights the medicinal chemistry applications of compounds similar to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Redda et al., 1992).
Synthesis of Pyridine and Fused Pyridine Derivatives
- Al-Issa (2012) conducted research on the synthesis of various pyridine derivatives, which included reactions that are closely related to the chemical structure of this compound. These derivatives have potential applications in the development of new pharmaceuticals (Al-Issa, 2012).
Aromatic Substitution Studies
- Abramovitch and Saha (1966) studied the homolytic phenylation of picolines, which is relevant to understanding the chemical properties and reactivity of this compound (Abramovitch & Saha, 1966).
Nuclear-Chemical Synthesis of Labeled Compounds
- Research by Shchepina et al. (2007) involved the synthesis of tritium-labeled phenyl-substituted picoline derivatives, which is significant for the development of radiolabeled compounds for medical imaging and diagnostic purposes (Shchepina et al., 2007).
Antitumor Agents Synthesis
- Agrawal et al. (1975) synthesized pyridine thiosemicarbazones with antineoplastic activity, demonstrating the potential of pyridine derivatives in cancer treatment. This research is related to the broader class of compounds that includes this compound (Agrawal et al., 1975).
Ultrasound-Assisted Synthesis and Antifungal Evaluation
- Nimbalkar et al. (2016) conducted research on the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones with promising antifungal activity. This study shows the application of similar compounds in developing new antifungal drugs (Nimbalkar et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is a pyridine derivative, and pyridine derivatives are often used in the synthesis of various pharmaceuticals due to their versatile reactivity .
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions due to their versatile reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level can provide valuable insights into its therapeutic potential .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Properties
IUPAC Name |
methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINRBPYTMKVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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